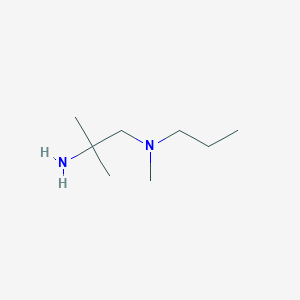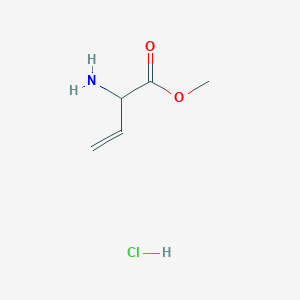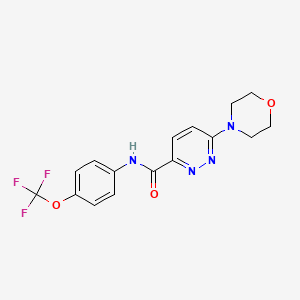
5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound featuring a complex structure that incorporates chloro, trifluoromethyl, quinazolin, and thiophene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide typically begins with the synthesis of its core thiophene structure. This is often achieved through:
Halogenation: : Introducing a chloro group to the thiophene ring under controlled conditions.
Amide Formation: : Reacting the chlorinated thiophene with the appropriate amine derivative, in this case, the 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline, using coupling agents like EDC or DCC.
Reaction Conditions: : The reactions are often conducted in anhydrous solvents like dichloromethane or tetrahydrofuran, with temperatures maintained between 0°C and room temperature to optimize yield.
Industrial Production Methods
On an industrial scale, the synthesis would require scalable procedures with high efficiency. Employing continuous flow reactors for the halogenation and amide formation steps can enhance reaction control and product consistency. The use of automated purification systems, such as flash chromatography, ensures high-purity outputs required for subsequent applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to modify the quinazoline ring or remove the trifluoromethyl group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation Reagents: : m-Chloroperbenzoic acid (mCPBA) or hydrogen peroxide for oxidizing thiophene.
Reduction Reagents: : Hydrogen gas with palladium on carbon (Pd/C) catalyst for reducing quinazoline.
Substitution Reagents: : Nucleophiles such as amines or alcohols can displace the chloro group under reflux conditions in a polar solvent like DMF.
Major Products
Depending on the reaction conditions and reagents, major products include sulfoxide/sulfone derivatives from oxidation, reduced quinazoline derivatives, and various substituted thiophene and quinazoline derivatives from nucleophilic substitutions.
Applications De Recherche Scientifique
Chemistry
The compound is utilized in the synthesis of advanced materials and catalysts due to its stable and reactive functional groups.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, given their structural mimicry of biological substrates.
Medicine
Preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry
The compound's stable yet reactive nature makes it suitable for use in the production of specialized polymers and as a precursor in agrochemical synthesis.
Mécanisme D'action
The biological effects of 5-chloro-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide are primarily exerted through inhibition of specific enzymes and modulation of molecular pathways. It targets enzymes like kinases, which play critical roles in cell signaling pathways, potentially leading to altered cellular responses such as reduced inflammation or inhibited cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Comparison
Compared to compounds like 5-chloro-N-(2-(4-methyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide, the trifluoromethyl derivative displays enhanced biological activity and greater stability.
Similar Compounds
5-chloro-N-(2-(4-methyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide
5-chloro-N-(2-(4-ethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide
5-chloro-N-(2-(4-isopropyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-2-carboxamide
These compounds, while structurally similar, exhibit varied properties and activities, underscoring the significance of the trifluoromethyl group in enhancing the efficacy and stability of the target compound.
Hope that tickles your curiosity!
Propriétés
IUPAC Name |
5-chloro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3OS/c17-12-6-5-11(25-12)15(24)21-8-7-13-22-10-4-2-1-3-9(10)14(23-13)16(18,19)20/h5-6H,1-4,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNCTYUYJGBWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=C(S3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2614825.png)
![[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine](/img/structure/B2614828.png)
![Tert-butyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate](/img/structure/B2614830.png)
![methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2614831.png)







![6-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2614845.png)


